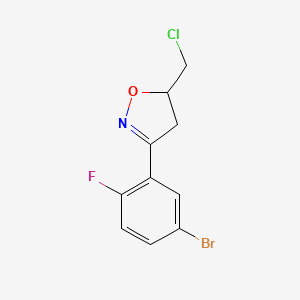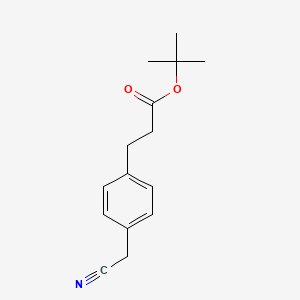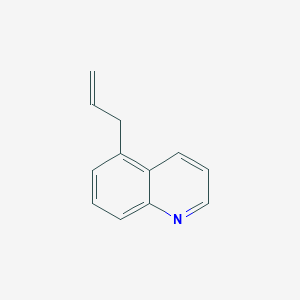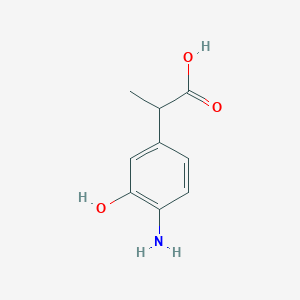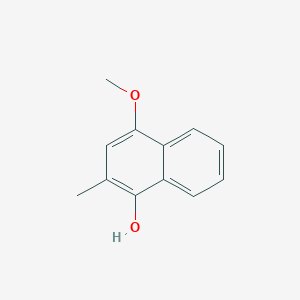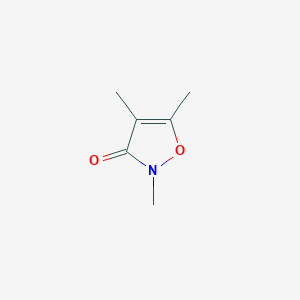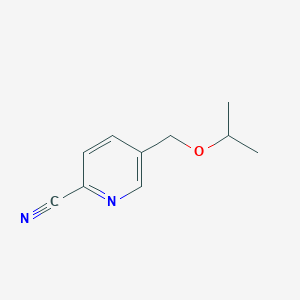![molecular formula C11H14N2O2 B8600584 5-methyl-7-(2-methylpropyl)furo[2,3-d]pyridazin-4-one](/img/structure/B8600584.png)
5-methyl-7-(2-methylpropyl)furo[2,3-d]pyridazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-7-(2-methylpropyl)furo[2,3-d]pyridazin-4-one is a heterocyclic compound that belongs to the furo[2,3-d]pyridazinone family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-7-(2-methylpropyl)furo[2,3-d]pyridazin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-(phenacyloxy)pyrimidine-5-carbonitriles with suitable reagents under specific conditions . The reaction is carried out in the presence of potassium carbonate and a catalytic amount of potassium iodide in anhydrous acetonitrile medium. The main reaction course involves O-alkylation, leading to the formation of the desired furo[2,3-d]pyridazinone system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to scale up the synthesis of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
5-methyl-7-(2-methylpropyl)furo[2,3-d]pyridazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-methyl-7-(2-methylpropyl)furo[2,3-d]pyridazin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a microtubule depolymerizing agent with antitumor activity.
Materials Science: It can be used as a building block for the synthesis of novel materials with unique electronic properties.
Biological Research: The compound’s interactions with various biological targets are of interest for developing new therapeutic agents.
Wirkmechanismus
The mechanism of action of 5-methyl-7-(2-methylpropyl)furo[2,3-d]pyridazin-4-one involves its interaction with specific molecular targets. For example, as a microtubule depolymerizing agent, it binds to tubulin and disrupts microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to circumvent drug resistance mechanisms further enhances its therapeutic potential .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-substituted-5-methyl-furo[2,3-d]pyrimidines: These compounds share a similar core structure and exhibit potent microtubule depolymerizing activities.
Pyrazolo[3,4-d]pyrimidines: These compounds are also studied for their anticancer properties and share structural similarities with furo[2,3-d]pyridazinones.
Uniqueness
5-methyl-7-(2-methylpropyl)furo[2,3-d]pyridazin-4-one is unique due to its specific substitution pattern and the resulting biological activities. Its ability to target microtubules and overcome drug resistance sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C11H14N2O2 |
|---|---|
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
5-methyl-7-(2-methylpropyl)furo[2,3-d]pyridazin-4-one |
InChI |
InChI=1S/C11H14N2O2/c1-7(2)6-9-10-8(4-5-15-10)11(14)13(3)12-9/h4-5,7H,6H2,1-3H3 |
InChI-Schlüssel |
KDMLWERLPAKNSY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1=NN(C(=O)C2=C1OC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


